Cas no 2228849-01-0 (tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate)

Tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate is a protected amine derivative featuring a 6-chloro-1-methylindole core, a structure of interest in medicinal chemistry and pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group provides stability to the amine functionality, enabling selective deprotection under mild acidic conditions. This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly those targeting indole-based pharmacophores. Its chloro and methyl substituents enhance reactivity for further functionalization, while the Boc group ensures compatibility with diverse synthetic protocols. The product is characterized by high purity and consistent performance, making it suitable for research and development applications requiring precise molecular modifications.
tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate structure
2228849-01-0 structure
商品名:tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate
CAS番号:2228849-01-0
MF:C16H22ClN3O2
メガワット:323.817782878876
CID:5867506
PubChem ID:165827641

tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate
    • tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
    • EN300-1902940
    • 2228849-01-0
    • インチ: 1S/C16H22ClN3O2/c1-16(2,3)22-15(21)19-8-13(18)12-9-20(4)14-7-10(17)5-6-11(12)14/h5-7,9,13H,8,18H2,1-4H3,(H,19,21)
    • InChIKey: LRKJAQSJCBLPDV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2C(CNC(=O)OC(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 323.1400546g/mol
  • どういたいしつりょう: 323.1400546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 69.3Ų

tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902940-0.5g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
0.5g
$1302.0 2023-09-18
Enamine
EN300-1902940-0.25g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
0.25g
$1249.0 2023-09-18
Enamine
EN300-1902940-10g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
10g
$5837.0 2023-09-18
Enamine
EN300-1902940-2.5g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
2.5g
$2660.0 2023-09-18
Enamine
EN300-1902940-1.0g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
1g
$1357.0 2023-06-01
Enamine
EN300-1902940-0.05g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
0.05g
$1140.0 2023-09-18
Enamine
EN300-1902940-10.0g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
10g
$5837.0 2023-06-01
Enamine
EN300-1902940-5g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
5g
$3935.0 2023-09-18
Enamine
EN300-1902940-1g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
1g
$1357.0 2023-09-18
Enamine
EN300-1902940-0.1g
tert-butyl N-[2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]carbamate
2228849-01-0
0.1g
$1195.0 2023-09-18

tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate 関連文献

tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamateに関する追加情報

tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate: A Comprehensive Overview

In the ever-evolving landscape of chemical research, tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate (CAS No. 2228849-01-0) has emerged as a compound of significant interest. This compound, with its unique structure and potential applications, has garnered attention from researchers across various fields. In this article, we delve into the properties, synthesis, and potential uses of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The chemical structure of tert-butyl N-2-amino-2-(6-chloro-1-methyl-1H-indol-3-yl)ethylcarbamate is characterized by a complex arrangement of functional groups. The presence of a tert-butyl group, an amino group, and a chlorinated indole moiety contributes to its unique reactivity and biological activity. Recent studies have highlighted the importance of such structural features in determining the compound's pharmacokinetic properties and its potential as a drug candidate.

One of the most notable aspects of this compound is its synthesis process. Researchers have developed efficient methods to synthesize tert-butyl N-2-amino-2-(6-chloro-1-methyl-H-indol-YL)ethylcarbamate, often employing multi-step reactions involving coupling agents and protecting groups. These methods have been optimized to enhance yield and purity, making the compound more accessible for further studies.

The biological activity of tert-butyl N-aminoethylcarbamate derivatives has been a focal point in recent research. Studies have demonstrated that this compound exhibits potent activity in various assays, particularly in the context of cancer research. For instance, investigations into its anti-proliferative effects on cancer cell lines have shown promising results, suggesting its potential as an anti-tumor agent.

In addition to its therapeutic potential, tert-butyl N-substituted carbamates have also been explored for their role in enzyme inhibition. Recent findings indicate that this compound may inhibit key enzymes involved in metabolic pathways, offering new avenues for drug development.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinity with target proteins, while quantum chemical calculations have shed light on its electronic structure and reactivity.

In conclusion, tert-butyl N-aminoethylcarbamate (CAS No. 2228849-X-X) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing research uncovering new facets of its chemistry and biology, this compound continues to be a subject of intense scientific interest.

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